molecular formula C18H18N2O3 B7856069 3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid

3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid

Cat. No.: B7856069
M. Wt: 310.3 g/mol
InChI Key: NHFDRBXTEDBWCZ-NTEUORMPSA-N
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Description

3-[2,4-Dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid is a complex organic molecule featuring an indole moiety fused with a pyrrole ring, linked to a propanoic acid chain. Its structure allows for intriguing reactivity and applications in various fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid can be approached through multistep organic synthesis. One pathway involves the formation of the indole ring, followed by the construction of the pyrrole ring and subsequent functional group transformations. Typical starting materials include indole derivatives, which are subjected to formylation and methylation reactions under conditions such as Vilsmeier-Haack or Friedel-Crafts acylation.

Industrial Production Methods

On an industrial scale, the synthesis might employ optimized conditions to maximize yield and purity while minimizing cost and environmental impact. Catalysts and solvents are chosen based on their efficiency and ease of recovery. Large-scale reactions may utilize flow chemistry techniques to enhance reaction rates and product isolation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the indole or pyrrole rings, often using reagents like hydrogen peroxide or KMnO₄.

  • Reduction: : Reduction reactions can target the carbonyl groups, employing agents such as sodium borohydride or lithium aluminium hydride.

  • Substitution: : Various electrophilic and nucleophilic substitution reactions can be performed, especially on the aromatic and heteroaromatic rings.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

  • Reduction: : Sodium borohydride or lithium aluminium hydride in solvents like ethanol or THF.

  • Substitution: : Halogenating agents (e.g., NBS), organometallics (e.g., Grignard reagents), and acids/bases for catalysis.

Major Products Formed

Depending on the reaction conditions and reagents used, the major products formed from reactions with 3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid can include hydroxylated, halogenated, or alkylated derivatives.

Scientific Research Applications

3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid is utilized in various research domains due to its unique chemical structure.

  • Chemistry: : It serves as a precursor for the synthesis of more complex molecules and as a model compound in mechanistic organic studies.

  • Biology: : Its structural elements are similar to bioactive molecules, making it a candidate for studying enzyme interactions and metabolic pathways.

  • Industry: : Used in developing novel materials with specific electronic or photochemical properties.

Mechanism of Action

The compound’s mechanism of action largely depends on its functional groups and the pathways it interacts with:

  • Molecular Targets: : It might bind to specific enzymes or receptors due to its indole core, mimicking or inhibiting natural substrates.

  • Pathways Involved: : Could affect metabolic pathways related to tryptophan metabolism or oxidative stress responses, modulating biological activities in cells.

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-acetic acid: : An auxin used in plant growth regulation.

  • 2-Methyl-3-(2H)-benzothiazolone: : Contains a similar heterocyclic structure but lacks the extensive conjugation.

  • 5-Methoxypsoralen: : Another indole derivative used in phototherapy.

Uniqueness

3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid's uniqueness lies in its hybrid structure, combining elements of both indole and pyrrole rings with a conjugated double bond, which grants it specific electronic and steric properties not seen in simpler analogues.

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Properties

IUPAC Name

3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFDRBXTEDBWCZ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)C)/C=C/2\C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861519
Record name 3-{2,4-Dimethyl-5-[(E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044712-39-1
Record name 3-{2,4-Dimethyl-5-[(E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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